![molecular formula C25H21N3 B2760320 1-(2-ethylphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901247-93-6](/img/structure/B2760320.png)
1-(2-ethylphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-ethylphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C25H21N3 and its molecular weight is 363.464. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(2-ethylphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline class, which has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory, anticancer, and other pharmacological effects supported by various research findings.
Chemical Structure and Properties
The molecular formula of this compound is C25H21N3 with a molecular weight of 363.5 g/mol. Its structure features a pyrazoloquinoline backbone, which is crucial for its biological activity.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrazolo[4,3-c]quinoline derivatives. For instance, compounds similar to this compound demonstrated significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are critical mediators in inflammatory processes .
Table 1: Anti-inflammatory Activity of Pyrazolo[4,3-c]quinoline Derivatives
Compound | IC50 (μM) | Mechanism of Action |
---|---|---|
2a | 0.39 | iNOS Inhibition |
2m | Not specified | COX-2 Inhibition |
Anticancer Activity
The anticancer potential of pyrazolo[4,3-c]quinoline derivatives has been extensively studied. For example, compounds derived from this scaffold showed antiproliferative effects against various cancer cell lines, including cervical cancer (HeLa), pancreatic cancer (SUIT-2), and colorectal adenocarcinoma (DLD-1). The observed IC50 values indicate strong cytotoxicity comparable to established chemotherapeutic agents .
Table 2: Anticancer Activity Against Different Cell Lines
Compound | Cell Line | IC50 (μM) | Reference Drug | Reference |
---|---|---|---|---|
Compound I | HeLa | 0.07 | Erlotinib | |
Compound II | SUIT-2 | 0.06 | Daunorubicin | |
Compound III | DLD-1 | 13 | Daunorubicin |
Case Study 1: Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of various pyrazolo[4,3-c]quinoline derivatives in RAW 264.7 macrophages. Among them, compound 2a exhibited a remarkable IC50 value of 0.39 μM for NO production inhibition while maintaining a relatively high cytotoxicity at higher concentrations . This highlights the need for careful optimization of these compounds to balance efficacy and safety.
Case Study 2: Anticancer Screening
In another investigation focusing on anticancer activity, several derivatives were screened against multiple cancer cell lines using the WST-8 assay. Compounds showed varying degrees of growth inhibition with some achieving over 100% growth inhibition at specific concentrations, indicating their potential as effective anticancer agents .
Applications De Recherche Scientifique
Anticancer Properties
Recent studies have indicated that pyrazoloquinolines exhibit significant anticancer properties. For instance, compounds derived from this scaffold have been evaluated for their inhibitory effects on key targets such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). These receptors are crucial in tumor development and angiogenesis. Research has shown that certain derivatives can inhibit the proliferation of cancer cell lines, such as HEPG2, with promising IC50 values comparable to established anticancer drugs like erlotinib and sorafenib .
Antimalarial Activity
The compound has also been investigated for its antimalarial properties. In molecular docking studies, it demonstrated strong binding affinity to Plasmodium falciparum lactate dehydrogenase, indicating a potential mechanism for selective inhibition against malaria strains . The high selectivity index observed in these studies suggests that modifications to the pyrazoloquinoline structure could enhance its efficacy against malaria while minimizing cytotoxic effects on mammalian cells.
Multicomponent Reactions
The synthesis of 1-(2-ethylphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline can be achieved through various multicomponent reactions (MCRs). These reactions allow for the efficient assembly of complex molecules from simpler starting materials, thereby streamlining the synthetic process. Recent advancements in MCR techniques have led to improved yields and shorter reaction times, making them attractive for the synthesis of bioactive compounds .
Combinatorial Chemistry
Combinatorial chemistry approaches have also been employed to create libraries of pyrazoloquinoline derivatives. This method facilitates the exploration of structure-activity relationships (SAR) by enabling rapid synthesis and screening of multiple compounds against biological targets. The ability to generate diverse chemical entities is crucial for identifying lead compounds with desirable pharmacological profiles .
Case Studies and Findings
Propriétés
IUPAC Name |
1-(2-ethylphenyl)-7-methyl-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3/c1-3-18-9-7-8-12-23(18)28-25-20-14-13-17(2)15-22(20)26-16-21(25)24(27-28)19-10-5-4-6-11-19/h4-16H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKDPVYZGXZEAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C3=C4C=CC(=CC4=NC=C3C(=N2)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.